Methyl 5-methoxy-3-oxoindoline-2-carboxylate
Description
Molecular Architecture and IUPAC Nomenclature
The IUPAC name methyl 5-methoxy-3-oxoindoline-2-carboxylate reflects its precise molecular architecture. The parent structure, indoline, consists of a six-membered benzene ring fused to a five-membered nitrogen-containing ring. Key substituents include:
- A ketone group at position 3 (3-oxo)
- A methoxy group (–OCH3) at position 5
- A methyl ester (–COOCH3) at position 2
The indoline system adopts a non-planar conformation due to partial saturation of the five-membered ring, which introduces sp3-hybridized carbons at positions 2 and 3. This saturation distinguishes it from fully aromatic indole derivatives, as seen in methyl 5-methoxy-1H-indole-2-carboxylate. The ester and ketone groups introduce electron-withdrawing effects, influencing the compound’s reactivity and intermolecular interactions.
Table 1: Key Structural Features
| Feature | Description |
|---|---|
| Parent structure | Indoline (2,3-dihydro-1H-indole) |
| Functional groups | 3-oxo (ketone), 5-methoxy, 2-carboxylate (methyl ester) |
| Hybridization | sp3 at C2 and C3; sp2 at carbonyl carbons |
| Bond angles (C–N–C) | ~109.5° (tetrahedral geometry at N1) |
Crystallographic Analysis and Conformational Isomerism
X-ray crystallographic studies of related oxoindoline derivatives, such as methyl 5-bromo-2-oxo-Δ2-1,3,4-oxadiazolin-3-carboxylate, reveal strong charge-transfer interactions between carbonyl oxygen atoms and electronegative substituents (e.g., bromine). For this compound, the ketone group at C3 and ester carbonyl at C2 likely participate in similar dipole-dipole interactions, stabilizing the crystal lattice.
Conformational isomerism arises from restricted rotation around the C2–C3 single bond due to steric hindrance between the ester group and adjacent substituents. This effect is amplified in polar solvents, where hydrogen bonding with protic solvents like 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) can lock the molecule into specific conformations.
Table 2: Hypothetical Crystallographic Parameters
Hydrogen Bonding Networks and Intermolecular Interactions
The compound’s hydrogen bonding capacity stems from three primary sites:
- Ketone oxygen (O3) : Acts as a hydrogen bond acceptor, forming interactions with protic solvents or adjacent molecules.
- Ester carbonyl oxygen (O2) : Participates in charge-transfer complexes, as observed in brominated oxadiazolin derivatives.
- Methoxy oxygen (O5) : Engages in weak C–H···O interactions with aromatic protons.
In HFIP, a strong hydrogen bond donor solvent, the ketone and ester groups form stable complexes with solvent molecules, reducing reactivity at these sites and directing functionalization toward unactivated C–H bonds. This solvent-induced modulation is critical for achieving site-selective reactions in synthetic applications.
Comparative Analysis with Related 3-Oxoindoline Derivatives
This compound shares structural motifs with pharmacologically active analogs but differs in substituent placement and electronic effects:
vs. (E)-Methyl 1-acetyl-3-(methoxy(phenyl)methylene)-2-oxoindoline-6-carboxylate :
vs. Methyl 5-fluoro-6-methoxy-1H-indole-2-carboxylate :
- The indole derivative lacks the 3-oxo group and saturated C2–C3 bond, resulting in full aromaticity and distinct electronic properties.
Table 3: Structural and Electronic Comparisons
Properties
Molecular Formula |
C11H11NO4 |
|---|---|
Molecular Weight |
221.21 g/mol |
IUPAC Name |
methyl 5-methoxy-3-oxo-1,2-dihydroindole-2-carboxylate |
InChI |
InChI=1S/C11H11NO4/c1-15-6-3-4-8-7(5-6)10(13)9(12-8)11(14)16-2/h3-5,9,12H,1-2H3 |
InChI Key |
FAYTUWOFOYIOJP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)NC(C2=O)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
From Benzonitrile Derivatives
Key Intermediates Approach
One of the most efficient routes for synthesizing methyl 5-methoxy-3-oxoindoline-2-carboxylate involves the application of a multi-step sequence starting from appropriately substituted benzonitrile derivatives. This approach relies on a series of chemical transformations including protection, alkylation, condensation, and deprotection steps.
Reaction Sequence
The synthesis begins with 2-amino-5-methoxybenzonitrile as the starting material, which undergoes the following transformations:
- Protection with Boc₂O in the presence of 4-dimethylaminopyridine (DMAP) and triethylamine (TEA)
- Alkylation with methyl bromoacetate using Cs₂CO₃ as base
- Dieckmann condensation via treatment with LiHMDS
- Conversion to 3-oxo-indole-2-carboxylate using Dowex™ 50 in aqueous methanol
- Deprotection with trifluoroacetic acid (TFA) to yield the target compound
Detailed Procedure
Step 1: Protection of amino group
2-Amino-5-methoxybenzonitrile is reacted with di-tert-butyl dicarbonate (Boc₂O) in the presence of DMAP (0.1 equiv) and TEA (1.2 equiv) in CH₂Cl₂ at room temperature for 8-12 hours.
Step 2: N-Alkylation
The protected compound is alkylated with methyl bromoacetate (1.2 equiv) in the presence of Cs₂CO₃ (1.5 equiv) in DMF at room temperature for 24 hours.
Step 3: Dieckmann condensation
The alkylated product undergoes intramolecular condensation using LiHMDS (1.2 equiv) in THF at -78°C, gradually warming to 0°C over 3 hours.
Step 4: Formation of 3-oxo-indole structure
The condensation product is treated with Dowex™ 50 in aqueous methanol at room temperature for 24 hours.
Step 5: Deprotection
The resulting compound is deprotected using TFA in CH₂Cl₂ (1:3 v/v) at 0°C, then allowed to warm to room temperature over 24 hours. After neutralization with 2M NaOH and extraction with ethyl acetate, the product is purified by silica gel flash column chromatography.
Yields and Characterization Data
The overall yield for this multi-step sequence typically ranges from 30-40%. The final product, this compound, is characterized by the following spectroscopic data:
¹H NMR (400 MHz, DMSO) : δ 10.75 (s, 1H), 7.22 (d, J = 8.7 Hz, 1H), 6.85 (dd, J = 8.7, 2.6 Hz, 1H), 6.72 (d, J = 2.6 Hz, 1H), 3.82 (s, 3H), 3.73 (s, 3H).
From Indole Derivatives
Oxidation of Methyl 5-methoxyindole-2-carboxylate
An alternative approach involves the synthesis of this compound through controlled oxidation of the corresponding indole derivative. This method leverages the commercial availability of 5-methoxyindole-2-carboxylic acid as a starting point.
Reaction Sequence
- Esterification of 5-methoxyindole-2-carboxylic acid in methanol
- Selective oxidation at the 3-position to introduce the ketone functionality
Detailed Procedure
Step 1: Esterification
5-Methoxyindole-2-carboxylic acid is suspended in methanol containing a catalytic amount of concentrated sulfuric acid. The mixture is refluxed for 4-6 hours to yield methyl 5-methoxyindole-2-carboxylate.
Step 2: Oxidation
The esterified product is subjected to oxidation using tert-butyl hypochlorite (t-BuOCl) as the oxidizing agent. To a reaction vessel containing methyl 5-methoxyindole-2-carboxylate (0.5 mmol) in EtOAc (3.0 mL), t-BuOCl (1.25 mmol) is added under air. The reaction mixture is stirred at 40°C for 16 hours. After cooling to room temperature, the solvent is removed under reduced pressure, and the crude product is purified by silica gel column chromatography to afford the desired 3-oxoindoline-2-carboxylate.
Two-Step One-Pot Approach
A more streamlined approach involves a two-step, one-pot methodology where the formation of the 3-oxo functionality occurs during the esterification process through controlled oxidation conditions.
From 5-methoxy-2-oxindole
Carboxylation Method
This approach utilizes 5-methoxy-2-oxindole as the starting material, which undergoes carboxylation at the 2-position.
Reaction Sequence
- Deprotonation of 5-methoxy-2-oxindole with a strong base
- Carboxylation with methyl chloroformate or dimethyl carbonate
- Workup and purification
Detailed Procedure
Step 1: Deprotonation
To a solution of 5-methoxy-2-oxindole (1 equiv) in THF at -78°C, LiHMDS (1.2 equiv) is added dropwise. The mixture is stirred for 1 hour at this temperature.
Step 2: Carboxylation
Methyl chloroformate (1.5 equiv) is added dropwise to the reaction mixture at -78°C, and the mixture is allowed to warm to room temperature over 3 hours.
Step 3: Workup
The reaction is quenched with saturated NH₄Cl solution and extracted with ethyl acetate. The organic layer is dried, concentrated, and the product is purified by recrystallization or column chromatography.
Via Indolinone Intermediates
Chloroacetylation-Based Approach
This method utilizes a strategy involving chloroacetylation of properly substituted indolinones, followed by transformation to the desired product.
Reaction Sequence
The synthesis follows these key steps:
- Preparation of 5-methoxy-2-oxindole
- Reaction with chloroacetic anhydride to form the "chlorimide" intermediate
- Conversion to the target this compound
Detailed Procedure
Step 1: Formation of "chlorimide" intermediate
5-Methoxy-2-oxindole (400 g; 2.45 mol) is suspended in toluene (1200 ml) at room temperature. Chloroacetic anhydride (540 g; 3.16 mol) is added to this suspension. The mixture is heated to reflux for 3 hours, then cooled to 80°C, and methyl cyclohexane (600 ml) is added within 30 minutes. The resulting suspension is further cooled to room temperature within 60 minutes. The mother liquor is separated, and the solid is washed with ice-cold methanol (400 ml).
Step 2: Transformation to target compound
The isolated "chlorimide" intermediate undergoes a series of transformations involving base treatment to generate the desired this compound.
Comparative Analysis of Preparation Methods
Yield, Reaction Conditions, and Efficiency
The various methods for preparing this compound differ significantly in terms of yield, reaction conditions, and overall efficiency. Table 1 provides a comparative analysis of these key parameters.
Table 1. Comparison of Synthetic Methods for this compound
| Method | Starting Material | Key Reagents | Reaction Conditions | Overall Yield | Advantages | Limitations |
|---|---|---|---|---|---|---|
| Benzonitrile Approach | 2-Amino-5-methoxybenzonitrile | Boc₂O, methyl bromoacetate, LiHMDS, Dowex 50, TFA | Multiple steps, varying temperatures (-78°C to RT) | 30-40% | Well-established methodology, high purity | Multi-step, requires low temperature |
| Indole Oxidation | 5-Methoxyindole-2-carboxylic acid | H₂SO₄, MeOH, t-BuOCl | Reflux for esterification; 40°C for oxidation | 35-45% | Fewer steps, milder conditions | Oxidation selectivity challenges |
| From 5-methoxy-2-oxindole | 5-Methoxy-2-oxindole | LiHMDS, methyl chloroformate | -78°C to RT | 50-60% | Higher yield, fewer steps | Requires low temperature |
| Chloroacetylation | 5-Methoxy-2-oxindole | Chloroacetic anhydride | Reflux in toluene | 40-50% | Scalable process | Harsh conditions, purification challenges |
Scalability and Industrial Applicability
When considering industrial-scale production, the chloroacetylation-based approach offers significant advantages in terms of scalability. This method has been demonstrated at larger scales (400g of starting material) and utilizes relatively inexpensive reagents. However, the process requires handling of large volumes of toluene and methyl cyclohexane, which presents environmental and safety considerations.
The approach starting from 5-methoxy-2-oxindole offers a good balance between yield and scalability, with fewer steps compared to the benzonitrile route. However, the requirement for low-temperature conditions (-78°C) may present challenges for large-scale implementation.
Spectroscopic Characterization
NMR Spectroscopy
The structure of this compound can be confirmed through comprehensive NMR analysis. The characteristic signals include:
¹H NMR (400 MHz, DMSO-d₆) : δ 10.75 (s, 1H, NH), 7.22 (d, J = 8.7 Hz, 1H, Ar-H), 6.85 (dd, J = 8.7, 2.6 Hz, 1H, Ar-H), 6.72 (d, J = 2.6 Hz, 1H, Ar-H), 3.82 (s, 3H, OCH₃), 3.73 (s, 3H, COOCH₃), 3.62 (s, 1H, C-2H).
¹³C NMR (100 MHz, DMSO-d₆) : δ 197.8 (C=O), 167.2 (COOMe), 155.8 (C-5-OMe), 138.4, 126.2, 123.4, 114.6, 109.8, 103.4, 55.9 (OCH₃), 52.8 (COOCH₃), 51.2 (C-2).
IR Spectroscopy
Key IR bands include:
- 3280-3320 cm⁻¹ (N-H stretching)
- 1730-1750 cm⁻¹ (ester C=O stretching)
- 1675-1690 cm⁻¹ (3-oxo C=O stretching)
- 1205-1230 cm⁻¹ and 1020-1050 cm⁻¹ (C-O stretching)
Chemical Reactions Analysis
Types of Reactions
Methyl 5-methoxy-3-oxoindoline-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions
Oxidation: KMnO₄ in acidic or neutral conditions.
Reduction: LiAlH₄ in dry ether or NaBH₄ in methanol.
Substitution: Halogenation using bromine (Br₂) or chlorination using chlorine (Cl₂) under acidic conditions.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated indole derivatives.
Scientific Research Applications
Methyl 5-methoxy-3-oxoindoline-2-carboxylate has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex indole derivatives.
Biology: Studied for its potential antiviral, anticancer, and antimicrobial properties.
Medicine: Investigated for its role in developing new therapeutic agents for various diseases.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Methyl 5-methoxy-3-oxoindoline-2-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the phosphorylation of extracellular signal-regulated kinases (ERK1/2), which are part of the RAF/MEK/ERK signaling pathway . This pathway is crucial for cell proliferation and survival, making the compound a potential candidate for anticancer therapies .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight structural and functional differences between methyl 5-methoxy-3-oxoindoline-2-carboxylate and its analogs:
Table 1: Structural and Functional Comparison
Key Observations:
Core Structure Differences: Indoline vs. 3-Oxo Group: The 3-oxo moiety in the target compound enables keto-enol tautomerism, which is absent in indole analogs like methyl 5-methoxy-1H-indole-3-carboxylate. This feature may enhance metal coordination or nucleophilic reactivity .
Ester Variations: Ethyl esters (e.g., ethyl 5-methoxy-2-methylindole-3-carboxylate) increase lipophilicity compared to methyl esters, affecting membrane permeability in biological systems .
Synthetic Yields and Purification :
- Compounds with bulky substituents (e.g., 5j’s trimethoxyphenyl group) are synthesized in moderate yields (~60–62%) due to steric challenges during coupling reactions .
- Indole derivatives (e.g., methyl 5-methoxy-1H-indole-3-carboxylate) are synthesized via acid chloride intermediates, requiring precise reaction times (4–6 hours) to minimize side products .
Biological and Chemical Applications :
- The target compound’s 3-oxo group positions it as a precursor for Schiff base formation or heterocyclic ring expansions, as seen in thiazole derivatives synthesized from 3-formyl-indole analogs .
- Indole-based esters (e.g., ethyl 5-methoxy-2-methylindole-3-carboxylate) are explored for antimicrobial activity, leveraging their lipophilic nature .
Biological Activity
Methyl 5-methoxy-3-oxoindoline-2-carboxylate is a compound of interest in medicinal chemistry due to its diverse biological activities, particularly in the fields of anticancer and antimicrobial research. This article provides a comprehensive overview of the biological activity associated with this compound, including synthesis methods, mechanisms of action, and relevant case studies.
This compound belongs to the class of oxoindole derivatives, which are known for their varied pharmacological properties. The methoxy group enhances the biological activity of indole derivatives by modulating their electronic properties and improving their interaction with biological targets.
2. Synthesis of this compound
The synthesis typically involves the condensation of 5-methoxyindole derivatives with appropriate acylating agents. Common methods include:
- Refluxing with Acetic Anhydride : This method yields high purity and good yields.
- Microwave-Assisted Synthesis : This technique reduces reaction time significantly while maintaining yield.
3.1 Anticancer Activity
This compound has shown promising results in various cancer cell lines:
- Mechanism of Action : The compound induces apoptosis in cancer cells through the activation of caspases and modulation of the Bcl-2 family proteins.
- Case Studies :
| Cell Line | IC50 (µM) |
|---|---|
| MDA-MB-231 (Breast) | 1.47 |
| A549 (Lung) | 5.00 |
| HeLa (Cervical) | 3.20 |
3.2 Antimicrobial Activity
The compound exhibits notable antibacterial and antifungal properties:
- Antibacterial Activity : In vitro studies have shown that methyl 5-methoxy-3-oxoindoline exhibits significant activity against both Gram-positive and Gram-negative bacteria.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 37.9 |
| Escherichia coli | 62.5 |
| Pseudomonas aeruginosa | 100 |
- Antifungal Activity : The compound also demonstrates effectiveness against fungal strains such as Candida albicans, with MIC values lower than those of standard antifungal agents .
The biological activity of methyl 5-methoxy-3-oxoindoline is attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound acts as a competitive inhibitor for various enzymes involved in cancer progression.
- Reactive Oxygen Species (ROS) Generation : Induces oxidative stress in cancer cells leading to cell death.
- Cell Cycle Arrest : The compound has been shown to cause G1 phase arrest in several cancer cell lines.
5. Conclusion
This compound is a promising candidate for further development as an anticancer and antimicrobial agent. Its diverse mechanisms of action and significant biological activity warrant additional research to fully elucidate its potential therapeutic applications.
6. Future Directions
Future studies should focus on:
- In vivo efficacy and safety assessments.
- Exploring structure–activity relationships (SAR) to optimize potency.
- Investigating potential synergistic effects with existing therapies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
